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Cat. No.: B605963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAZ2-ICR, a potent and

selective chemical probe for the bromodomains of BAZ2A and BAZ2B. This document details

its application in studying nucleosome remodeling, presents key quantitative data, outlines

experimental protocols for its characterization, and visualizes relevant biological pathways and

experimental workflows.

Introduction
BAZ2A (also known as TIP5) and BAZ2B are homologous proteins that play crucial roles in

chromatin remodeling and gene regulation.[1] They are characterized by the presence of a

bromodomain, an acetyl-lysine binding module, which is essential for their recruitment to

specific chromatin regions.[1][2] BAZ2A is a core component of the Nucleolar Remodeling

Complex (NoRC), which is involved in the silencing of ribosomal RNA genes through the

recruitment of histone deacetylases and DNA methyltransferases.[3][4] The development of

selective chemical probes for the BAZ2 bromodomains, such as BAZ2-ICR, has been

instrumental in elucidating their cellular functions and exploring their potential as therapeutic

targets.[5]
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BAZ2-ICR was developed as a potent and selective inhibitor of the BAZ2A and BAZ2B

bromodomains.[5] Its binding affinity and selectivity have been characterized using various

biophysical and biochemical assays. The following tables summarize the key quantitative data

for BAZ2-ICR.

Target IC50 (nM) Assay Reference

BAZ2A 130 AlphaScreen [6]

BAZ2B 180 AlphaScreen [7]

Target
Dissociation
Constant (Kd) (nM)

Assay Reference

BAZ2A 109
Isothermal Titration

Calorimetry (ITC)
[8]

BAZ2B 170
Isothermal Titration

Calorimetry (ITC)
[8]

CECR2 1550
Isothermal Titration

Calorimetry (ITC)
[3]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the inhibitor's potency in

a biochemical assay, while the Kd (dissociation constant) represents the equilibrium constant

for the binding of the inhibitor to the target protein.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

interaction of BAZ2-ICR with BAZ2 bromodomains.

Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding

interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of

binding.
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Principle: ITC directly measures the heat released or absorbed during the binding of a ligand

(BAZ2-ICR) to a macromolecule (BAZ2A/B bromodomain).

Generalized Protocol:

Sample Preparation:

Express and purify the BAZ2A or BAZ2B bromodomain.

Prepare a concentrated stock solution of BAZ2-ICR.

Dialyze both the protein and the inhibitor against the same buffer to minimize heats of

dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

Accurately determine the concentrations of the protein and BAZ2-ICR.

ITC Experiment:

Load the BAZ2 bromodomain solution (e.g., 20-50 µM) into the sample cell of the ITC

instrument.

Load the BAZ2-ICR solution (e.g., 200-500 µM) into the injection syringe.

Set the experimental temperature (e.g., 25°C).

Perform a series of injections of BAZ2-ICR into the sample cell, typically 1-2 µL per

injection.

Record the heat changes after each injection.

Data Analysis:

Integrate the heat-flow peaks to obtain the heat change per injection.

Plot the heat change against the molar ratio of BAZ2-ICR to the BAZ2 bromodomain.

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the

Kd, ΔH, and n.
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AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay

used to study biomolecular interactions in a high-throughput format.

Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor

bead when they are brought into close proximity. In a competition assay, the binding of an

inhibitor disrupts the interaction between the target protein and its binding partner, leading to a

decrease in the AlphaScreen signal.

Generalized Protocol for BAZ2B Inhibition:[1][9]

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05%

Tween-20).

Dilute His-tagged BAZ2B bromodomain, biotinylated histone H3 peptide (acetylated at

lysine 14), and BAZ2-ICR to the desired concentrations in the reaction buffer.

Assay Procedure:

In a 384-well plate, add the His-tagged BAZ2B bromodomain.

Add varying concentrations of BAZ2-ICR or a vehicle control.

Add the biotinylated histone H3 peptide.

Incubate the mixture at room temperature to allow binding to reach equilibrium.

Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

Incubate in the dark to allow bead-protein and bead-peptide binding.

Data Acquisition and Analysis:

Read the plate on an AlphaScreen-compatible plate reader.

Plot the AlphaScreen signal against the concentration of BAZ2-ICR.
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Fit the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in

the presence and absence of a ligand.

Principle: The binding of a ligand often stabilizes the protein, leading to an increase in its

melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a

dye that binds to hydrophobic regions of the protein as it unfolds.[10]

Generalized Protocol:[10][11]

Reaction Setup:

Prepare a solution of the purified BAZ2A or BAZ2B bromodomain in a suitable buffer.

Add a fluorescent dye (e.g., SYPRO Orange).

Add varying concentrations of BAZ2-ICR or a vehicle control to different wells of a 96-well

PCR plate.

Thermal Denaturation:

Place the plate in a real-time PCR instrument.

Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence

at each temperature increment.

Data Analysis:

Plot the fluorescence intensity as a function of temperature.

Determine the Tm for each condition, which is the temperature at which the protein is 50%

unfolded (the midpoint of the transition).

A significant increase in Tm in the presence of BAZ2-ICR indicates binding and

stabilization.
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Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules

within a living cell.[12]

Principle: A specific region of interest in a cell expressing a fluorescently tagged protein (e.g.,

GFP-BAZ2A) is photobleached using a high-intensity laser. The rate of fluorescence recovery

in the bleached area is then monitored, providing information about the protein's mobility and

its binding to cellular structures like chromatin.[12]

Generalized Protocol:[12][13]

Cell Culture and Transfection:

Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.

Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A or BAZ2B (e.g.,

GFP-BAZ2A).

FRAP Experiment:

Mount the dish on a confocal microscope equipped for FRAP.

Identify a cell expressing the fluorescent fusion protein.

Acquire a few pre-bleach images of the nucleus.

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the

nucleus.

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery

of fluorescence in the bleached ROI.

To test the effect of BAZ2-ICR, treat the cells with the inhibitor for a specific duration

before performing the FRAP experiment.

Data Analysis:
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Measure the fluorescence intensity in the bleached ROI over time.

Correct for photobleaching during image acquisition.

Normalize the fluorescence recovery data.

Fit the recovery curve to a mathematical model to determine the mobile fraction and the

diffusion coefficient of the protein. An accelerated recovery in the presence of BAZ2-ICR
suggests that the inhibitor displaces the protein from its chromatin binding sites.

Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological

pathways and experimental workflows related to BAZ2-ICR and nucleosome remodeling.
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BAZ2A/NoRC-mediated gene silencing pathway.
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Inhibitor Screening Workflow
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A typical workflow for BAZ2 inhibitor discovery.
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ISWI-mediated Nucleosome Sliding
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Simplified workflow of ISWI-mediated nucleosome remodeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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